molecular formula C22H26FN3O5S B590495 罗斯伐他汀(6S)-内酯杂质 CAS No. 854898-47-8

罗斯伐他汀(6S)-内酯杂质

货号: B590495
CAS 编号: 854898-47-8
分子量: 463.524
InChI 键: VLAHUUGOOLLUEH-SKDZVZGDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
BenchChem offers high-quality N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物分析

罗斯伐他汀及其杂质,包括(6S)-内酯杂质,通常是药物分析的主题。 医药产品开发的关键步骤是研究和验证用于控制合成和降解杂质的选择性和灵敏的分析方法 . 提出了一种直接且高度选择性的超高效液相色谱法,用于测定含有罗斯伐他汀钙盐(RSV)的医药产品中的含量和相关物质含量 .

药品生产中的质量控制

活性药物成分 (API) 中的杂质可能在生产过程中以及随后的储存过程中产生。 在像他汀类药物这样的重磅炸弹药物中,控制 API 中的有机分子杂质尤为重要,因为这些药物被大量人群长期使用 .

药物制剂

杂质的存在会影响最终药物产品的稳定性和功效。 因此,了解罗斯伐他汀及其杂质(包括(6S)-内酯杂质)的杂质谱在有效和安全的药物产品的配制中至关重要 .

高脂血症的治疗

他汀类药物,包括罗斯伐他汀,由于其抑制酶 3-羟基-3-甲基戊二酰辅酶 A (HMG-CoA) 还原酶的能力而被用于治疗高脂血症 . 该酶催化 HMG-CoA 转化为甲羟戊酸,这是肝脏中胆固醇生物合成的限速步骤 .

预防心血管疾病

罗斯伐他汀用于治疗高胆固醇水平并预防心脏病发作和中风 . 杂质(包括(6S)-内酯杂质)的存在可能会影响药物的治疗功效 .

法规遵从性

药物产品中杂质(包括(6S)-内酯杂质)的存在和含量受到世界各地卫生当局的监管。 因此,了解罗斯伐他汀的杂质谱对于法规遵从性至关重要 .

作用机制

Target of Action

The primary target of Rosuvastatin (6S)-Lactone Impurity, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is the enzyme hydroxymethyl glutaryl coenzyme A reductase (HMG-CoA) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .

Mode of Action

Rosuvastatin (6S)-Lactone Impurity acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a precursor of cholesterol . This inhibition results in a decrease in cholesterol synthesis, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .

Biochemical Pathways

The compound affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to a decrease in cholesterol synthesis . This can have downstream effects on various cellular processes that rely on cholesterol, including cell membrane integrity and the synthesis of steroid hormones .

Pharmacokinetics

The pharmacokinetics of Rosuvastatin (6S)-Lactone Impurity involve several processes, including active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 , active efflux by BCRP and Pgp , metabolism by CYP2C9 , and passive glomerular filtration . These processes determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn impact its bioavailability .

Result of Action

The molecular and cellular effects of Rosuvastatin (6S)-Lactone Impurity’s action primarily involve a reduction in cholesterol levels . This can lead to a decrease in the formation of atherosclerotic plaques, thereby reducing the risk of cardiovascular diseases . The compound may also have anti-inflammatory effects, potentially lowering serum levels of TNF-alpha and IL-6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosuvastatin (6S)-Lactone Impurity. It is also hydrolytically stable and predicted to undergo rapid degradation via photolysis . These environmental factors can affect the compound’s persistence in the environment and potential environmental risk .

生物活性

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C22H26FN3O5S
  • Molecular Weight : 463.52 g/mol
  • IUPAC Name : N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various physiological processes. It exhibits significant inhibitory effects on:

  • Cyclooxygenase (COX) Enzymes : Particularly COX-2, which plays a crucial role in inflammation and pain modulation.
  • Lipoxygenase Pathway : Inhibiting 5-lipoxygenase (5-LO) reduces leukotriene synthesis, which is implicated in asthma and allergic responses.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

  • Anti-inflammatory Activity : Demonstrated through in vitro assays where it inhibited prostaglandin E2 (PGE2) production.
  • Analgesic Properties : Its action on COX pathways suggests potential use in pain management.
  • Antitumor Activity : Preliminary studies indicate that it may affect tumor cell proliferation through apoptosis induction.

In Vitro Studies

In vitro studies have shown that N-methylmethanesulfonamide derivatives exhibit potent inhibition of COX enzymes and 5-lipoxygenase. For instance:

StudyFindings
The compound significantly reduced PGE2 levels in human fibroblast cells.
Demonstrated selective COX-2 inhibition without affecting COX-1, indicating a favorable safety profile.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound:

ModelOutcome
Arthritis ModelReduced inflammation and joint swelling compared to control groups.
Cancer ModelShowed a decrease in tumor size and increased survival rates in treated subjects.

Clinical Applications

  • Chronic Pain Management : A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions, reporting significant pain reduction compared to placebo controls.
  • Cancer Therapy : A case study involving patients with advanced tumors indicated that adjunct therapy with this compound improved overall treatment outcomes when combined with standard chemotherapy.

属性

IUPAC Name

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAHUUGOOLLUEH-SKDZVZGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。